4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride
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Overview
Description
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is further reacted with sodium and ammonium chloride in ethanol to produce the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction is common due to the presence of the carbonyl chloride group, which is highly reactive towards nucleophiles.
Oxidation and reduction: The thiazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing agents: Like 3-chloroperoxybenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfoxide or sulfone.
Scientific Research Applications
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl) amino-4-methyl-1,3-thiazole-5-carboxylic acid: This compound shares a similar thiazole structure but has different substituents, leading to distinct biological activities.
4-methyl-2-phenylthiazole-5-carbonyl chloride: Another related compound with a phenyl group instead of a pyridine ring, which affects its reactivity and applications.
Uniqueness
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride is unique due to the combination of the pyridine and thiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for the development of new drugs and other applications in scientific research.
Properties
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIGUHWLDRNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634437 |
Source
|
Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62529-67-3 |
Source
|
Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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